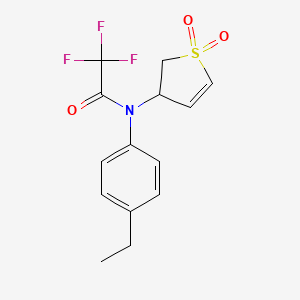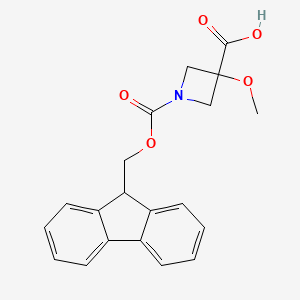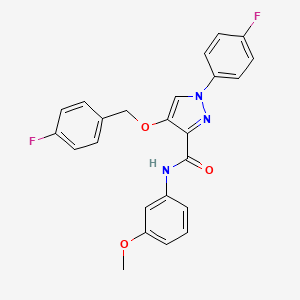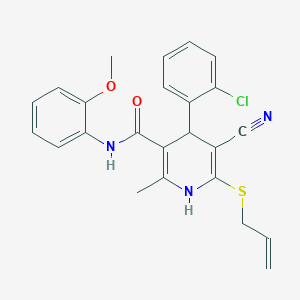![molecular formula C27H23N5OS B3002131 1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)
1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone
Overview
Description
GSK2593074A, commonly referred to as GSK’074, is a necroptosis inhibitor with dual targeting ability to both receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Scientific Research Applications
GSK2593074A has a wide range of scientific research applications, including:
Mechanism of Action
GSK2593074A exerts its effects by inhibiting the activity of RIP1 and RIP3 kinases. These kinases are essential mediators of necroptosis and participate in inflammatory responses. By blocking the activity of these kinases, GSK2593074A prevents the progression of necroptosis and reduces inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2593074A involves the formation of hydrogen bonds with the Glu93 and Met95 hinged backbone atoms in receptor-interacting protein kinase 2 (RIP2), while the pyrazole ring is oriented towards the solvent-exposed region. In the DLG-out conformation, the benzyl part of GSK2593074A is connected to the hydrophobic pockets formed by Leu70, Val75, and Leu129 .
Industrial Production Methods
Industrial production methods for GSK2593074A are not extensively detailed in the available literature. it is typically synthesized in research laboratories for scientific studies and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
GSK2593074A primarily undergoes inhibition reactions where it targets and inhibits the activity of RIP1 and RIP3 kinases. It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to inhibit necroptosis .
Common Reagents and Conditions
Common reagents used in the synthesis and application of GSK2593074A include dimethyl sulfoxide (DMSO) for solubilization and various cell lines for in vitro studies. The compound is effective at nanomolar concentrations, with an IC50 of approximately 3 nanomolar .
Major Products Formed
The major product formed from the reactions involving GSK2593074A is the inhibition of necroptosis, which prevents cell death and inflammation in various disease models .
Comparison with Similar Compounds
GSK2593074A is structurally similar to other necroptosis inhibitors such as GSK’843 and GSK’872. GSK2593074A is unique in its dual targeting ability to both RIP1 and RIP3, and it exhibits lower cytotoxicity compared to GSK’843 . Other similar compounds include:
GSK’843: Targets RIP3 but has higher cytotoxicity at high doses.
GSK’872: Inhibits necroptosis in both human and murine cells.
GSK2593074A stands out due to its high potency and minimal cytotoxicity, making it a desirable candidate for pharmacological therapies targeting necroptosis-related diseases .
If you have any more questions or need further details, feel free to ask!
properties
IUPAC Name |
1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGMBSSOOVGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)
![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)

